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molecular formula C8H10O3S B7799602 4-Ethylbenzenesulfonic acid CAS No. 57352-34-8

4-Ethylbenzenesulfonic acid

Cat. No. B7799602
M. Wt: 186.23 g/mol
InChI Key: BRIXOPDYGQCZFO-UHFFFAOYSA-N
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Patent
US05012015

Procedure details

Iodine (5 parts) was dissolved in 96% sulfuric acid (1000 parts) and 4-ethylbenzenesulfonic acid (186 parts) was added thereto. Chlorine (about 235 parts) was introduced therein, while being stirred at a temperature of 40° to 60° C. Then, a 2,3,5-trichloro-4-ethylbenzenesulfonic acid content in the reaction mixture reached 78.3%. Successively, water (200 parts) was added to the reaction mixture so as to make a ratio of sulfuric acid to water 8:2, and the reaction mixture was subjected to steam distillation at a temperature of 160° to 200° C., thereby performing desulfonation reaction. Mixed acid consisting of 67% nitric acid (110 parts) and concentrated sulfuric acid (174 parts) was added dropwise to the desulfonation reaction product isolated from water, while being stirred at a temperature of 20° to 40° C., and the mixture was kept at that temperature for 1 to 3 hours. Thereafter, the reaction mixture was poured into water (950 parts) at a temperature of 30° C. or below. The reaction product was separated from water and then washed with water. The crude product of 2,3,5-trichloro-4-ethylnitrobenzene (220 parts) was added to a mixture of methanol (1560 parts), water (200 parts) and potassium hydroxide (240 parts), and the resulting mixture was refluxed for 4 hours. Thereafter, the reaction mixture was cooled to ambient temperature to deposit precipitate. The precipitate separated and washed with methanol and then water was placed in 20 % sulfuric acid (510 parts). The mixture was stirred for 3 hours at a temperature of 70° to 75° C., and then cooled to produce crystals of 2,4-dichloro-3-ethyl-6-nitrophenol. The crystals were collected on a filter, washed with water and then dried to obtain a desired product (141.8 parts). The over-all yield from 4-ethylbenzenesulfonic acid was found to be 60.1 %. The product had a melting point of 45.1° to 46.5° C.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
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Reaction Step Two
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Reaction Step Four
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Reaction Step Five
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0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2,3,5-trichloro-4-ethylbenzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
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Type
reactant
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Identifiers

REACTION_CXSMILES
II.C(C1C=CC(S(O)(=O)=[O:12])=CC=1)C.ClCl.Cl[C:18]1[C:23]([Cl:24])=[C:22]([CH2:25][CH3:26])[C:21]([Cl:27])=[CH:20][C:19]=1S(O)(=O)=O.[N+:32]([O-])([OH:34])=[O:33]>S(=O)(=O)(O)O.O>[Cl:24][C:23]1[C:22]([CH2:25][CH3:26])=[C:21]([Cl:27])[CH:20]=[C:19]([N+:32]([O-:34])=[O:33])[C:18]=1[OH:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)S(=O)(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Seven
Name
2,3,5-trichloro-4-ethylbenzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1Cl)CC)Cl)S(=O)(=O)O
Step Eight
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Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Nine
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Type
solvent
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S(O)(O)(=O)=O
Step Ten
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solvent
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S(O)(O)(=O)=O
Step Eleven
Name
Quantity
0 (± 1) mol
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Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while being stirred at a temperature of 40° to 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was subjected to steam distillation at a temperature of 160° to 200° C.
CUSTOM
Type
CUSTOM
Details
performing desulfonation reaction
ADDITION
Type
ADDITION
Details
Mixed acid
ADDITION
Type
ADDITION
Details
was added dropwise to the desulfonation reaction product
STIRRING
Type
STIRRING
Details
while being stirred at a temperature of 20° to 40° C.
CUSTOM
Type
CUSTOM
Details
The reaction product was separated from water
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The crude product of 2,3,5-trichloro-4-ethylnitrobenzene (220 parts) was added to a mixture of methanol (1560 parts), water (200 parts) and potassium hydroxide (240 parts)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The precipitate separated
WASH
Type
WASH
Details
washed with methanol
STIRRING
Type
STIRRING
Details
The mixture was stirred for 3 hours at a temperature of 70° to 75° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled

Outcomes

Product
Details
Reaction Time
2 (± 1) h
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1CC)Cl)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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